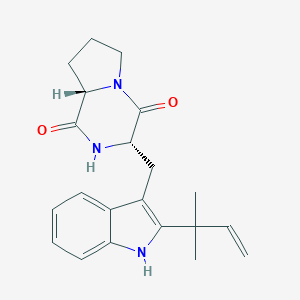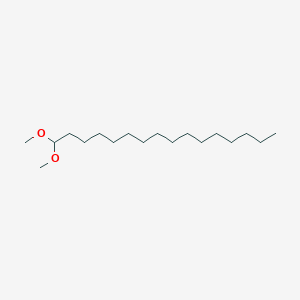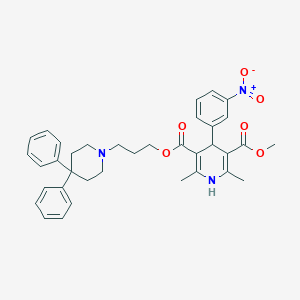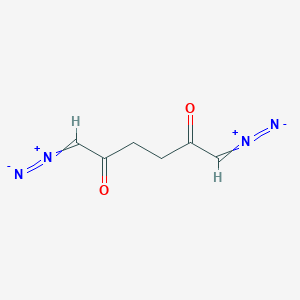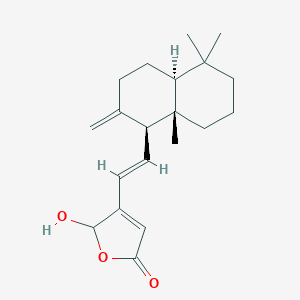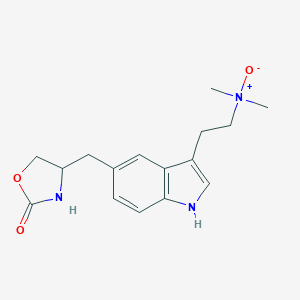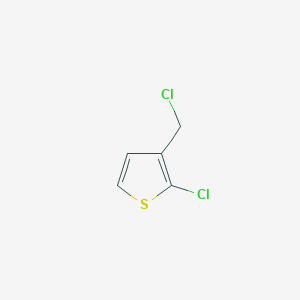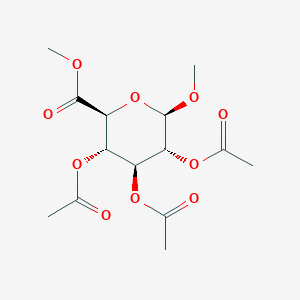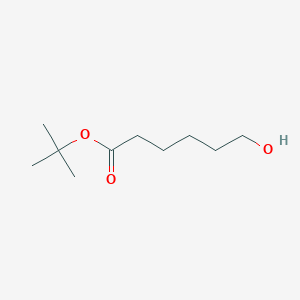
4-(2-(Propylamino)ethyl)indolin-2-one
Descripción general
Descripción
4-(2-(Propylamino)ethyl)indolin-2-one is a synthetic compound belonging to the indolinone family.
Aplicaciones Científicas De Investigación
4-(2-(Propylamino)ethyl)indolin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
Target of Action
The compound 4-(2-(Propylamino)ethyl)indolin-2-one is primarily targeted towards dopamine receptors and protein kinases . Dopamine receptors play a crucial role in the nervous system, affecting a variety of behaviors such as mood, sleep, and cognition. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, playing a key role in cell signaling .
Mode of Action
For instance, when interacting with dopamine receptors, it may act as an agonist, mimicking the action of dopamine and stimulating the receptor .
Result of Action
The molecular and cellular effects of this compound’s action depend on its interaction with its targets. As a dopamine receptor agonist, it can stimulate dopamine receptors, potentially leading to effects such as improved mood or increased motor function . As a protein kinase inhibitor, it can inhibit the activity of protein kinases, potentially leading to effects such as slowed cell growth or induced cell death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Propylamino)ethyl)indolin-2-one typically involves multiple steps starting from commercially available precursors. One common method involves the conversion of 2-(2-methyl-3-nitrophenyl)acetic acid into the desired compound through a series of reactions . The process includes:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine.
Cyclization: Formation of the indolinone ring.
Alkylation: Introduction of the propylamino group.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve the use of catalysts and optimized reaction conditions to ensure efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(Propylamino)ethyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion of the indolinone ring to an oxindole.
Reduction: Reduction of the carbonyl group to a hydroxyl group.
Substitution: Replacement of the propylamino group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while reduction can produce hydroxylated indolinones .
Comparación Con Compuestos Similares
Similar Compounds
Ropinirole: A dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome.
Indolin-2-one derivatives: A class of compounds with diverse biological activities, including anticancer and anti-inflammatory effects
Uniqueness
4-(2-(Propylamino)ethyl)indolin-2-one is unique due to its specific structural features and the presence of the propylamino group, which imparts distinct biological activities compared to other indolin-2-one derivatives .
Propiedades
IUPAC Name |
4-[2-(propylamino)ethyl]-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-7-14-8-6-10-4-3-5-12-11(10)9-13(16)15-12/h3-5,14H,2,6-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDWFHAQOZYATG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC1=C2CC(=O)NC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439266 | |
| Record name | 4-(2-(Propylamino)ethyl)indolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106916-16-9 | |
| Record name | SKF-104557 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106916169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-(Propylamino)ethyl)indolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SKF-104557 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8562SXK3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



